molecular formula C22H27Cl2N3O2S B2494632 2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1052545-72-8

2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No. B2494632
CAS RN: 1052545-72-8
M. Wt: 468.44
InChI Key: KJQOSEIXZNQGHY-UHFFFAOYSA-N
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Description

This compound is part of a broader category of chemicals that have garnered attention for their potential applications and functionalities in various scientific fields. While specific information on this exact compound is limited, insights can be drawn from related compounds within its chemical class.

Synthesis Analysis

The synthesis of related compounds often involves carbodiimide condensation catalysis, a method used to prepare novel derivatives with specific functional groups. For instance, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole, suggesting a similar synthetic approach could be applicable (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques such as IR, 1H NMR, and X-ray crystallography. For example, the intermediate compound 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine in related syntheses was confirmed by single-crystal X-ray diffraction, showcasing the importance of these analytical methods (Yu et al., 2014).

Chemical Reactions and Properties

The reactivity and functional group interactions of compounds in this class can be studied through various chemical reactions, including alkylation and ring closure reactions. These processes often generate a structurally diverse library of compounds, indicating a wide range of possible chemical transformations (Roman, 2013).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the applications and handling of these compounds. While specific data on this compound were not found, related studies on crystalline structures and intermolecular interactions provide insights into how such properties might be analyzed (Saravanan et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and functional group behavior, are essential for comprehensively understanding this compound. Research on similar compounds, focusing on their synthesis, structure-activity relationships, and interaction with biological targets, offers valuable information on how these properties are determined and their implications (Yu et al., 2014); (Roman, 2013).

Scientific Research Applications

Synthesis and Chemical Properties

A variety of compounds with structural similarities to 2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride have been synthesized for various applications. For instance, novel derivatives involving thiadiazol and benzothiazol units have been prepared using carbodiimide condensation catalysis, showcasing a convenient method for generating compounds with potential biological activities (Yu et al., 2014). These compounds are characterized by IR, NMR, and elemental analyses, emphasizing their potential in scientific research as pesticides or in other chemical applications.

Potential Pesticides and Environmental Applications

Compounds derived from 4-chlorophenoxyacetamide show promise as potential pesticides. Specific derivatives characterized by X-ray powder diffraction suggest their utility in agricultural applications (Olszewska et al., 2009). Furthermore, the synthesis of a structurally diverse library from related compounds indicates the versatility of these molecules in generating new chemical entities for various environmental and agricultural purposes (Roman, 2013).

Antimicrobial and Antibacterial Activities

Research into the antimicrobial properties of related compounds has led to the synthesis of molecules with significant activity against various microorganisms. This includes studies on the antibacterial efficacy of thiazolidinone and acetidinone derivatives, which have shown promise in combating bacterial infections (Mistry et al., 2009). Such studies underscore the potential medical and pharmaceutical applications of these compounds.

Chemical Sensing and Environmental Monitoring

Developments in chemical sensing have also utilized derivatives of 4-chlorophenoxyacetamide. A new molecular probe for trace measurement of carbonyl compounds in water samples demonstrates the application of these compounds in environmental monitoring and analysis (Houdier et al., 2000). This highlights the role of such compounds in enhancing sensitivity and specificity in the detection of environmental pollutants.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O2S.ClH/c1-15-12-16(2)21-19(13-15)24-22(29-21)26(11-5-10-25(3)4)20(27)14-28-18-8-6-17(23)7-9-18;/h6-9,12-13H,5,10-11,14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQOSEIXZNQGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCCN(C)C)C(=O)COC3=CC=C(C=C3)Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride

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